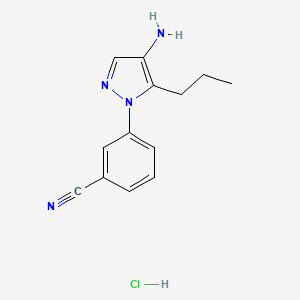

3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

Description

3-(4-Amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group and a propyl chain, linked to a benzonitrile moiety via a nitrogen atom.

Properties

IUPAC Name |

3-(4-amino-5-propylpyrazol-1-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKKVPJQGZRMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 4-amino-5-propyl-1H-pyrazole with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the Kanto Reagents Catalog

The Kanto Reagents catalog lists several benzonitrile derivatives with amino or aminomethyl substituents, which share partial structural motifs with the target compound (Table 1) .

Table 1: Comparison of Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Purity & Pricing (JPY) |

|---|---|---|---|---|

| 3-(Aminomethyl)benzonitrile | 10406-24-3 | 132.16 | Aminomethyl at C3 | >97.0% (GC); 5g/¥36,000 |

| 4-Amino-3-methylbenzonitrile | 78881-21-7 | 132.16 | Amino at C4, methyl at C3 | >97.0% (HPLC); 5g/¥10,000 |

| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | 168.62 | Aminomethyl at C4, HCl salt | N/A |

| Target Compound | Not Provided | ~265.75* | Pyrazole (C4-amino, C5-propyl), HCl | N/A |

*Estimated based on structural formula.

Key Observations:

- Hydrochloride Salt: Like 4-(Aminomethyl)benzonitrile hydrochloride, the salt form improves aqueous solubility, critical for pharmacokinetic optimization .

- Synthetic Complexity: The pyrazole core likely requires multi-step synthesis compared to the straightforward preparation of aminomethylbenzonitriles.

Functional Analogs from OLED Patent Literature

A 2024 European patent highlights benzonitrile derivatives, such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile, as thermally activated delayed fluorescence (TADF) materials in OLEDs . While the target compound lacks the extended π-conjugation and carbazole/phenoxazine units seen in these TADF materials, its benzonitrile group and amino-pyrazole substituents could influence electronic properties:

- Electron-Withdrawing Effects : The nitrile group may enhance electron transport, but the absence of conjugated heteroaromatic systems (e.g., carbazole) limits its utility in OLEDs compared to patented compounds .

- Amino Group Role: The amino group in the target compound could act as a hydrogen-bond donor, favoring solid-state packing—a property less critical in OLEDs but valuable in crystal engineering.

Research Findings and Inferred Properties

Physicochemical Properties

- Solubility: The hydrochloride salt form suggests moderate-to-high water solubility, akin to 4-(Aminomethyl)benzonitrile hydrochloride .

Biological Activity

3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is a novel compound characterized by its unique molecular structure, featuring a pyrazole ring linked to a benzonitrile group. This compound has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. Its potential therapeutic applications stem from its ability to interact with various biological targets, which are crucial for the development of new pharmacological agents.

Chemical Structure and Properties

The compound has the following chemical identifiers:

- CAS Number : 1797731-13-5

- Molecular Formula : C13H15ClN4

- InChI Code : 1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H

The structural features include:

- A pyrazole ring with an amino group and a propyl group.

- A benzonitrile moiety , which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Pyrazoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that this compound can target specific enzymes and receptors involved in cancer progression, enhancing its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes that facilitate cancer cell growth.

- Receptor Modulation : It interacts with receptors that regulate apoptosis and cellular survival pathways.

Study on Anticancer Activity

In a study published in PubMed Central, researchers evaluated the anticancer effects of various pyrazoline derivatives, including this compound. The compound demonstrated a significant reduction in cell viability across several cancer cell lines, including HeLa and MCF7 cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound using LPS-induced inflammation models in BV2 microglial cells. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving:

- Condensation Reactions : Combining appropriate pyrazole derivatives with benzonitrile under acidic or basic conditions.

- Substitution Reactions : Modifying existing pyrazole structures to introduce amino and propyl groups.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride?

The synthesis typically involves multi-step reactions, such as coupling azide-functionalized intermediates with benzonitrile derivatives. For example, a related pyrazole-benzonitrile compound was synthesized via azide-alkyne cycloaddition using azido(trimethyl)silane and trifluoroacetic acid (TFA) under controlled heating (50°C), followed by purification via flash chromatography with cyclohexane/ethyl acetate gradients . Critical parameters include reaction time optimization (e.g., 3 h vs. 16 h), which can significantly impact yield (88% vs. 96%) . Purity validation requires GC/HPLC (>97%) and structural confirmation via NMR/IR .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and proton environments (e.g., aromatic protons at δ 7.61–7.78 ppm and pyrazole protons at δ 5.93 ppm) .

- IR spectroscopy : For detecting functional groups (e.g., nitrile stretch at ~2228 cm⁻¹ and azide peaks at ~2121 cm⁻¹) .

- Mass spectrometry (EI/HRMS) : To verify molecular weight (e.g., [M]+ at m/z 224.0805) .

- X-ray crystallography : For resolving crystal structures using programs like SHELXL, which is widely employed for small-molecule refinement .

Q. Why is the hydrochloride salt form critical for this compound’s application in research?

The hydrochloride salt improves solubility and stability, which is essential for biological assays and crystallization studies. Polymorphic forms of similar hydrochlorides have been patented, emphasizing the need for precise salt formation protocols to ensure reproducibility . Storage conditions (e.g., desiccated, low-temperature) are crucial to prevent degradation .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting synthetic yields or purity data?

Contradictions in yield (e.g., 88% vs. 96% under varying conditions) require systematic optimization:

- Parameter screening : Test reaction time, temperature, and stoichiometry (e.g., 7.5 equiv azido reagent vs. 10 equiv TFA) .

- Reproducibility checks : Replicate reactions with identical conditions to identify batch-specific variables.

- Analytical validation : Cross-validate purity using complementary techniques (e.g., GC vs. HPLC) to rule out methodological biases .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Enzyme inhibition assays : For example, xanthine oxidase inhibition studies using pyrazole derivatives, where IC50 values are determined via spectrophotometric methods .

- Molecular docking : Computational models (e.g., AutoDock) can predict binding interactions with target proteins, as demonstrated for triazole-pyrazole hybrids .

- In vitro anti-inflammatory screening : Assess cytokine suppression in cell lines using ELISA or flow cytometry .

Q. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved?

- Multi-technique validation : Compare NMR-derived proton environments with X-ray bond lengths/angles. SHELX refinements are particularly reliable for resolving ambiguities in crystallographic data .

- Dynamic effects : Account for solution-phase conformational flexibility (NMR) vs. solid-state rigidity (X-ray). For example, discrepancies in pyrazole ring geometry may arise from solvent interactions .

Q. What computational approaches are suitable for predicting physicochemical properties or reactivity?

- DFT calculations : To optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps).

- MD simulations : Study solvation effects and stability in biological matrices.

- ADMET prediction tools : Use platforms like SwissADME to estimate bioavailability and toxicity .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s activity?

Structure-activity relationship (SAR) studies on analogous pyrazole derivatives reveal:

- Alkyl chain length : Propyl vs. methyl groups at position 5 affect lipophilicity and binding pocket compatibility .

- Aromatic substituents : Electron-withdrawing groups (e.g., nitrile) enhance stability and target affinity compared to electron-donating groups .

- Heterocyclic hybrids : Triazole or isoxazole moieties can modulate selectivity, as shown in anti-inflammatory derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.